molecular formula C6H7NO6S2 B031847 4-Aminobenzene-1,3-disulfonic acid CAS No. 137-51-9

4-Aminobenzene-1,3-disulfonic acid

Cat. No.: B031847
CAS No.: 137-51-9
M. Wt: 253.3 g/mol
InChI Key: IMUUNYPYNWXUBO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Aminobenzene-1,3-disulfonic acid is primarily used as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives act as antagonists for P2 receptors , which are purinergic receptors for ATP that play significant roles in various physiological processes, including inflammation, pain perception, and neurotransmission .

Mode of Action

It is known to be involved in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives interact with P2 receptors, inhibiting their activity and thus influencing the physiological processes regulated by these receptors .

Biochemical Pathways

Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the purinergic signaling pathway. This pathway is involved in various physiological processes, including neurotransmission, inflammation, and pain perception .

Pharmacokinetics

It is known to be freely soluble in water and ethyl alcohol , which could potentially influence its bioavailability and distribution in the body.

Result of Action

Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the physiological processes regulated by these receptors, such as neurotransmission, inflammation, and pain perception .

Action Environment

It is known to decompose at temperatures higher than 120℃ , suggesting that temperature could potentially affect its stability. Furthermore, it is recommended to be stored in a dark place, sealed in dry, room temperature conditions , indicating that light, moisture, and temperature could influence its stability.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzene-1,3-disulfonic acid is unique due to the presence of two sulfonic acid groups and an amino group on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of dyes and other organic compounds .

Properties

IUPAC Name

4-aminobenzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUUNYPYNWXUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059675
Record name 1,3-Benzenedisulfonic acid, 4-amino-
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Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-51-9
Record name Aniline-2,4-disulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,3-benzenedisulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedisulfonic acid, 4-amino-
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Record name 1,3-Benzenedisulfonic acid, 4-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzene-1,3-disulphonic acid
Source European Chemicals Agency (ECHA)
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Record name 4-AMINO-1,3-BENZENEDISULFONIC ACID
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Synthesis routes and methods I

Procedure details

439.7 g of powdered anilinium hydrogensulphate were heated for 7 hours at 200° C. in a closed autoclave. After cooling, the autoclave was opened and the solid was dissolved in 1N NaOH (pH 7.2), deposited aniline was separated off, residual aniline was removed by extraction with methylene chloride (2×100 ml) and the aqueous phase was evaporated to dryness. The analysis of the powdery product showed a yield of p-sulphanilic acid Na salt of 68.5%, based on employed aniline. 0.7% of aniline-2-sulphonic acid and 0.02% of aniline-2,4-disulphonic acid were formed.
Name
anilinium hydrogensulphate
Quantity
439.7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

225.5 g (2.3 mol) of 100% strength sulphuric acid were added to 257.0 g (2.76 mol) of aniline in 460 ml of ortho oil. The suspension obtained was heated at 200° C. for 2.5 hours in a 1.3 1 enamel autoclave. After cooling, the mixture was filtered off with suction and the filter residue was dried. The 475.6 g of solid contained 80.7% of p-sulphanilic acid in addition to unchanged anilinium hydrogensulphate, based on the excess sulphuric acid employed. Aniline-2,4-disulphonic acid was not formed.
Quantity
0 (± 1) mol
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Quantity
257 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

186.2 g (2 mols) of aniline are initially introduced into 500 ml of 1,2-dichlorobenzene and 208.3 g (2.04 mols) of 96% strength sulphuric acid are added dropwise. The mixture is heated for 8 hours at the boil under a water separator, during which period distillate passes over at a rate of 700 ml per hour, cooled and filtered with suction. After it has been dried, the precipitate weighs 338.5 g and contains 86.1% of p-sulphanilic acid (84.2% of the theoretical yield) and 11.2% of aniline-2,4-disulphonic acid (7.5%, relative to aniline).
Quantity
186.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Aminobenzene-1,3-disulfonic acid interact with starch and what are the downstream effects on the starch's properties?

A1: this compound itself doesn't directly interact with starch. Instead, it's first converted into a reactive compound by reacting it with dichlorotriazine. This forms a sulfonated triazinyl compound where the disulfonic acid group provides negative charges. This compound then reacts with the hydroxyl groups of starch molecules, forming a stable ether linkage. []

  • Reduced gelatinization temperature: The charge repulsion prevents the starch chains from packing closely together, lowering the temperature required for gelatinization compared to native starch. This is beneficial for applications requiring low processing temperatures. []

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